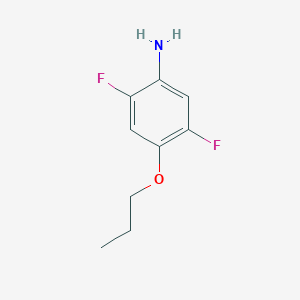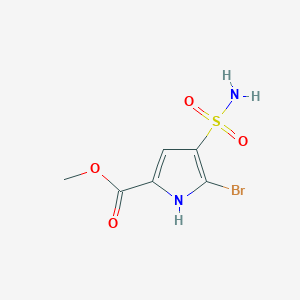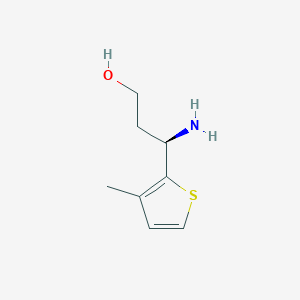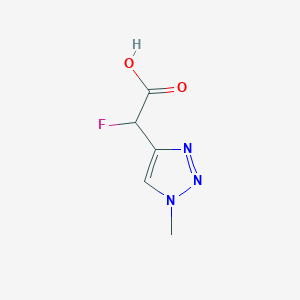
KadcoccitoneA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccitoneA is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. This plant belongs to the family Schisandraceae and is known for its medicinal properties. This compound is one of several triterpenoids found in Kadsura coccinea, which have been studied for their potential biological activities, including anticoagulant and anti-platelet aggregation effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccitoneA involves the isolation of the compound from the roots of Kadsura coccinea. The process typically includes extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of this compound is achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from the plant Kadsura coccinea. Further research and development are needed to establish efficient and cost-effective industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
KadcoccitoneA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution Reactions: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: KadcoccitoneA is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Medicine: this compound’s biological activities suggest its potential use in treating cardiovascular diseases and other conditions related to blood coagulation.
Industry: The compound’s unique structure and properties make it a valuable component in the development of new pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of KadcoccitoneA involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of enzymes and receptors involved in blood coagulation and platelet aggregation. The precise molecular targets and pathways are still under investigation, but initial studies suggest that this compound may inhibit key enzymes in the coagulation cascade, leading to its anticoagulant and anti-platelet effects .
Vergleich Mit ähnlichen Verbindungen
KadcoccitoneA is part of a group of lanostane-type triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- KadcoccitoneB
- KadcoccitoneC
- KadcoccitoneD
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and potent biological activities, particularly its anticoagulant and anti-platelet aggregation effects .
Eigenschaften
Molekularformel |
C30H44O6 |
|---|---|
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
(Z,6R)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19-,21+,22+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
AFMAJKYNAGLXHD-LILFWPGJSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


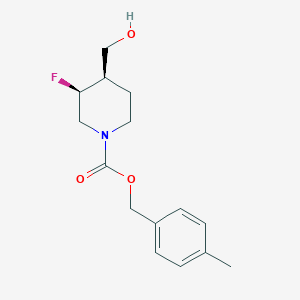
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)
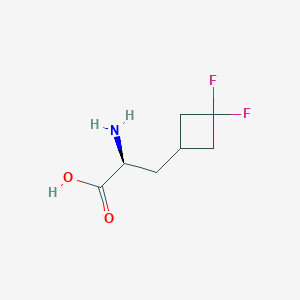

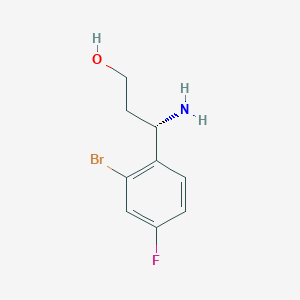
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)

